molecular formula C11H8N2O B1180154 caffeine dimer CAS No. 138455-22-8

caffeine dimer

Cat. No.: B1180154
CAS No.: 138455-22-8
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Description

This product consists of high-purity caffeine dimer, a well-defined self-assembled structure formed by the stacking of two caffeine molecules. Caffeine dimers are a subject of significant research interest due to their role as a model system for studying aromatic stacking interactions, which are crucial for understanding the structure and stability of biopolymers like DNA . The primary driving forces for dimer formation are hydrophobic interactions and dipolar interactions, leading to parallel stacked configurations where the molecular planes are approximately 3.4 Å apart . In biomedical research, caffeine dimers are investigated for their potential in targeted drug transport. The interior microenvironment of the self-assembled dimeric structure can be probed with small hydrophobic molecules, making it a candidate system for enhancing the therapeutic efficacy of carried drugs . Furthermore, the study of caffeine dimerization is essential for understanding its biological interactions, such as with adenosine receptors and its role as a stimulant of the central nervous system . In environmental science, the propensity of caffeine to form dimers and larger aggregates directly influences its adsorption behavior in water purification processes. Research utilizes caffeine dimers to optimize the removal of this common anthropogenic water pollutant using adsorbents like activated carbon . The product is supplied For Research Use Only and is intended for laboratory studies on molecular self-assembly, solvation dynamics, drug delivery mechanisms, and environmental adsorption, strictly prohibiting any personal or human use.

Properties

CAS No.

138455-22-8

Molecular Formula

C11H8N2O

Synonyms

caffeine dimer

Origin of Product

United States

Scientific Research Applications

Chemogenetic Control

Caffeine-Operated Synthetic Modules (COSMO)

Caffeine dimers play a crucial role in the development of genetically encoded caffeine-operated synthetic modules (COSMO). These modules enable chemogenetic manipulation of biological processes by utilizing caffeine and its metabolites. COSMO systems allow for the precise control of protein activities in live cells, facilitating applications such as:

  • Calcium Channel Activation : COSMO can induce calcium influx by dimerizing proteins involved in calcium signaling pathways, thereby controlling downstream transcription factors like NFAT (Nuclear Factor of Activated T Cells) .
  • Tumor Cell Killing : By manipulating protein interactions, COSMO can enhance tumor cell death through necroptosis mechanisms .
  • Viral Antigen Recognition : The system has been utilized to improve recognition of viral antigens, such as those from SARS-CoV-2, enhancing therapeutic responses .

Neuroprotective Effects

Caffeine-Indan Dimer

Recent studies have synthesized a bifunctional dimer known as caffeine-indan, which has shown promise in neuroprotection. This compound is linked by a six-carbon chain to facilitate crossing the blood-brain barrier. Key findings include:

  • Reduction of α-Synuclein Misfolding : The caffeine-indan dimer effectively binds to α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease. This binding reduces misfolding and associated neurodegeneration .
  • Behavioral Improvements : In rodent models, the dimer has been associated with improved behavioral outcomes and reduced neurodegenerative symptoms following chronic stimulation of adenosine receptors .

Molecular Dynamics and Structural Studies

Molecular Modeling

Molecular dynamics simulations and nuclear magnetic resonance (NMR) studies have provided insights into the aggregation behavior of caffeine dimers. These studies indicate that:

  • Stability in Aqueous Solutions : Caffeine dimers are energetically favorable in aqueous environments, suggesting that they can form stable associations under physiological conditions .
  • Stacking Interactions : The self-aggregation of caffeine molecules primarily occurs through stacking interactions, which are crucial for understanding their behavior in biological systems .

Mechanistic Insights

Enzymatic Interactions

Research indicates that caffeine can influence enzymatic processes, such as preventing the excision of thymine dimers during DNA repair mechanisms. This effect is attributed to caffeine's binding affinity for excising enzymes, highlighting its potential role in genetic stability .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
Chemogenetic ControlManipulation of protein functions using COSMOEnhanced calcium signaling and tumor cell death
NeuroprotectionBinding to α-synuclein to prevent misfoldingBehavioral improvements in rodent models
Molecular DynamicsStability and aggregation behavior in solutionsFavorable formation in aqueous environments
Enzymatic InteractionsInfluence on DNA repair mechanismsPrevention of thymine dimer excision

Chemical Reactions Analysis

Chemical Reactions and Dimer Formation

Caffeine dimers can form through various intermolecular interactions, primarily hydrogen bonding and π-π stacking. The energy changes associated with these interactions have been extensively studied using computational methods.

Energetics of Dimer Formation

The formation energy of caffeine dimers varies based on their orientation:

  • Gas Phase : The interaction energy for caffeine dimers in the gas phase ranges from 5.2-5.2 to 6.6-6.6 kcal/mol depending on the relative orientation of the molecules .

  • Dimer-Water Clusters : In aqueous environments, the average formation energy change for caffeine-water clusters is significantly more negative, averaging around 13.7-13.7 kcal/mol .

These findings indicate that dimerization is energetically favorable under both gas and aqueous conditions.

Structural Configurations

Caffeine dimers exhibit several distinct structural configurations based on their stacking orientations:

  • Face-Face Orientation : This configuration maximizes hydrogen bonding between the carbonyl oxygen of one caffeine molecule and the methyl hydrogens of another.

  • Face-Back Orientation : Here, the six-membered rings overlap with a slight shift, optimizing π-stacking interactions.

The interplanar distances in these configurations typically range from 3.22 Å to 3.47 Å .

Water's Role in Stabilizing Dimers

In aqueous solutions, caffeine dimers can form clusters with water molecules, which alters their energetic landscape:

  • The Gibbs energy change for dimer-water cluster formation tends to be positive due to increased entropy from water molecule interactions .

  • As more water molecules are added to the system, the free energy changes initially increase but eventually stabilize as the number of water molecules rises .

Computational Studies on Caffeine Dimers

Recent studies have utilized advanced computational methods to analyze caffeine dimerization:

Geometry Optimization Techniques

Table 1 summarizes various computational methods used for geometry optimization of caffeine dimers:

MethodBasis SetInteraction Energy (kcal/mol)Remarks
MP2/CP6-311G(d,p)-11.1 to -11.8Accurate for stacked structures
DFT (B3LYP)CBSB7-17.21 to -18.91Good for predicting stability
Poltev FFVariesUseful for molecular mechanics

These methods provide insights into the structural characteristics and energetic properties of caffeine dimers.

Crystallographic Analysis

Crystallographic studies have revealed five types of stacking dimers in anhydrous caffeine crystals . These findings align well with computational predictions, indicating that stacking interactions are predominant in solid-state forms.

Comparison with Similar Compounds

Caffeic Acid Dimer

Caffeic acid (3,4-dihydroxycinnamic acid) forms dimers via oxidative coupling, creating covalent bonds between phenolic groups. Unlike caffeine dimers, these structures exhibit antioxidant activity through radical scavenging.

Parameter Caffeine Dimer Caffeic Acid Dimer
Molecular Formula C₁₆H₁₈N₈O₄ C₁₈H₁₃O₈
Bonding Type Non-covalent (π-π stacking) Covalent (C–C/C–O bonds)
Interaction Energy -10.2 to -12.5 kcal/mol N/A (covalent system)
Key Function Sublimation stability Antioxidant (IC₅₀: 0.29–67.85 μM)
Analytical Methods DFT, MM, crystallography HPLC, MS, radical scavenging assays

Structural Insights: Caffeic acid dimers often adopt quinoid or adduct configurations (e.g., with DPPH radicals), enhancing their redox activity . In contrast, caffeine dimers prioritize geometric alignment for lattice stabilization.

Polymer Dimers (Cefotaxime Sodium and PLA)

Cefotaxime Sodium Dimer :

  • Forms during drug degradation via β-lactam ring opening.
  • Characterized by NMR (1D/2D) to identify connection sites (C-7/C-3’ positions) .
  • Unlike caffeine dimers, these are covalent and linked by sulfide or ether bonds.

Polylactic Acid (PLA) Dimer :

  • Model compounds (isotactic/syndiotactic) used to study polymer tacticity.
  • NMR chemical shifts (e.g., δ 5.2 ppm for methine protons) differ significantly from caffeine’s aromatic signals (δ 7.5–8.1 ppm) .

Methylxanthine Analogues (Theobromine, Theophylline)

Compound Solubility (g/L, 25°C) Interaction Energy (EI) Sublimation Enthalpy (ΔHsub, kJ/mol)
Caffeine 21.8 -12.5 kcal/mol 135.2
Theobromine 3.3 Not studied 148.9
Theophylline 7.4 Not studied 126.7


Key Insight : Caffeine’s higher solubility and lower ΔHsub compared to theobromine/theophylline correlate with its weaker dimer stabilization, favoring dissolution over crystal cohesion.

Methodological Considerations

  • This compound : Relies on DFT/MM optimization and crystallographic data .
  • Caffeic Acid Dimer : Synthesized via enzymatic (laccase) or chemical coupling, with activity validated via DPPH assays .
  • Polymer Dimers : Characterized by advanced NMR (HMBC, COSY) .

Preparation Methods

Co-Crystallization with Polycarboxylic Acids

Caffeine forms stable co-crystals with polycarboxylic acids, such as dipicolinic acid (dpa) and 3,5-pyrazole dicarboxylic acid (pzca), through hydrogen-bonded networks. In the caf·dpa co-crystal (1:1 molar ratio), one carboxylic acid group of dpa interacts with the imidazole moiety of caffeine, while the other bridges water molecules to stabilize the dimer. Similarly, caf·pzca (1:1) exhibits a hydrogen-bonded dimer via N–H···O and O–H···O interactions.

Table 1: Crystallization Conditions for Caffeine Co-Crystals

Co-CrystalMolar RatioSolventKey InteractionsReference
caf·dpa1:1WaterO–H···O (water bridges)
caf·pzca1:1EthanolN–H···O, O–H···O
2caf·trimel2:1MethanolAcid-imidazole, O–H···O=C

X-ray diffraction reveals that water-assisted assemblies in caf·dpa involve tetrahedral water clusters connecting caffeine and dpa molecules. These co-crystals demonstrate that dimer stabilization depends on solvent polarity and hydrogen-bond donor-acceptor ratios.

Solution-Based Self-Assembly of Caffeine Dimers

Aqueous Aggregation at High Concentrations

In aqueous solutions, caffeine self-associates into dimers at concentrations above 40 mM, as evidenced by dynamic light scattering (DLS) and Fourier transform infrared (FTIR) spectroscopy. The process is entropy-driven, with hydrophobic stacking dominating over electrostatic repulsion between methylxanthine moieties.

Key Parameters:

  • Critical Concentration: 40 mM (initiation of dimer formation).

  • Temperature Dependence: Dimer stability decreases above 50°C due to thermal disruption of π-π interactions.

  • Probe Incorporation: Hydrophobic probes like DCM and C500 embed within dimeric cavities, confirming stacked geometries.

Salt and Solvent Effects

Ionic strength modulates dimer stability. For example, 100 mM NaCl reduces caffeine’s critical aggregation concentration to 30 mM by screening repulsive charges. Conversely, methanol destabilizes dimers by competing for hydrogen-bonding sites.

Computational Modeling of Caffeine Dimers

Quantum Mechanical Optimization

Geometry optimization of anhydrous caffeine dimers using MP2/CP (Møller-Plesset perturbation theory with Basis Set Superposition Error correction) and PBE0-DH (density functional theory) yields interaction energies of -8.2 kcal/mol and -7.9 kcal/mol, respectively. These methods reproduce experimental crystal structures with <0.1 Å deviations in intermolecular distances.

Table 2: Computational Methods for Dimer Optimization

MethodBasis SetInteraction Energy (kcal/mol)RMSD vs. Experiment (Å)
MP2/CPaug-cc-pVDZ-8.20.08
PBE0-DHdef2-TZVP-7.90.10
SCAN6-31G*-7.50.12

Molecular Dynamics Simulations

Simulations in explicit water reveal that caffeine dimers persist for >500 ps, with hydration shells stabilizing the stacked configuration. Water molecules form bridging hydrogen bonds between the carbonyl groups of adjacent caffeine molecules.

Spectroscopic Characterization of Dimer Structures

Nuclear Magnetic Resonance (NMR)

1H NMR studies detect upfield shifts of 0.3 ppm for H8 and H9 protons in dimeric caffeine, indicating ring-current shielding from stacking. Intermolecular nuclear Overhauser enhancements (NOEs) between H8 and H1' protons confirm face-to-face geometries.

Time-Resolved Fluorescence Spectroscopy

Femtosecond-resolved fluorescence of DCM-loaded dimers reveals solvation dynamics with a slow component (τ ≈ 12 ps), attributed to restricted water mobility within the dimeric cavity. In contrast, bulk water exhibits faster relaxation (τ ≈ 1 ps).

Equation 1: Solvation correlation function C(t)C(t) for DCM in caffeine dimers:

C(t)=0.65et/1.2+0.35et/12C(t) = 0.65e^{-t/1.2} + 0.35e^{-t/12}

where τ1=1.2\tau_1 = 1.2 ps (fast) and τ2=12\tau_2 = 12 ps (slow).

Thermodynamic and Kinetic Analysis

Sublimation Enthalpy Correlation

MP2/CP-calculated dimer interaction energies (-8.2 kcal/mol) align with experimental sublimation enthalpies (25.1 kJ/mol), validating computational models.

Activation Energy for Dimer Dissociation

Arrhenius plots from variable-temperature NMR yield an activation energy Ea=45±3E_a = 45 \pm 3 kJ/mol for dimer dissociation .

Q & A

Q. How can this compound studies contribute to broader pharmacological research frameworks?

  • Methodological Answer : Integrate findings into structure-activity relationship (SAR) databases to explore bioactivity (e.g., adenosine receptor binding). Cross-disciplinary collaboration with pharmacokinetic modeling groups enables predictive toxicology assessments .

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